molecular formula C16H12Cl2N2O2S2 B2625809 2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034596-89-7

2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2625809
CAS No.: 2034596-89-7
M. Wt: 399.3
InChI Key: OYOVHVOZDKFOPO-UHFFFAOYSA-N
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Description

2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a dichlorobenzene ring, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate. This can be achieved through a condensation reaction between 2-bromopyridine and thiophene-3-carbaldehyde in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The next step involves the reaction of the pyridine intermediate with 2,6-dichlorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can increase the efficiency of the synthesis. Additionally, solvent recycling and the use of greener reagents may be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzene ring.

    Oxidation and Reduction: The thiophene and pyridine rings can undergo oxidation and reduction reactions, respectively.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies exploring its biological activity, including its potential as an antimicrobial or anticancer agent.

    Industrial Chemistry: The compound is explored for its use in the synthesis of other complex organic molecules, which can be used in various industrial applications.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the target protein, leading to inhibition or activation of the protein’s function.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide: Lacks the thiophene ring, which may affect its biological activity and chemical reactivity.

    2,6-dichloro-N-((2-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide: Contains a furan ring instead of a thiophene ring, which can influence its electronic properties and reactivity.

    2,6-dichloro-N-((2-(pyridin-3-yl)pyridin-3-yl)methyl)benzenesulfonamide: Contains an additional pyridine ring, which may enhance its binding affinity to certain targets.

Uniqueness

The presence of both the thiophene and pyridine rings in 2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide provides a unique combination of electronic properties and steric effects, which can enhance its reactivity and specificity in various applications. This makes it a valuable compound for research and development in multiple scientific fields.

Biological Activity

2,6-Dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 2034596-89-7
Molecular Formula C₁₆H₁₂Cl₂N₂O₂S₂
Molecular Weight 399.3 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related sulfonamides reported minimum inhibitory concentrations (MICs) against various bacterial strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

These findings suggest that the compound may inhibit protein synthesis pathways, leading to bactericidal effects against Gram-positive bacteria .

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against cancer cell lines. For instance, a related compound demonstrated an EC₅₀ value of approximately 130 μM in inhibiting cell proliferation in various cancer models . The mechanism likely involves the induction of apoptosis and inhibition of cell cycle progression.

Case Studies

  • Study on Antiviral Properties :
    A recent investigation into N-Heterocycles highlighted the potential of compounds like this compound as antiviral agents. The study reported enhanced activity against HIV reverse transcriptase, with some derivatives showing IC₅₀ values significantly lower than traditional antiviral drugs .
  • Antibiofilm Activity :
    Another study evaluated the antibiofilm activity of similar sulfonamide compounds against Pseudomonas aeruginosa. The results indicated that certain derivatives could reduce biofilm formation by over 55%, surpassing that of standard treatments like ciprofloxacin .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions may lead to the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.

Properties

IUPAC Name

2,6-dichloro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S2/c17-13-4-1-5-14(18)16(13)24(21,22)20-9-11-3-2-7-19-15(11)12-6-8-23-10-12/h1-8,10,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOVHVOZDKFOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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